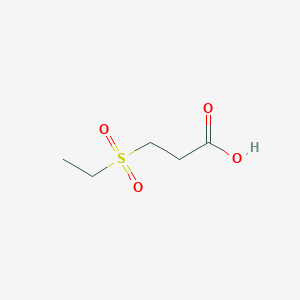

3-(Ethylsulfonyl)propanoic acid

Vue d'ensemble

Description

Applications De Recherche Scientifique

Catalysis

- 3-(Ethylsulfonyl)propanoic acid is utilized in the synthesis of KIT-6 Mesoporous Sulfonic Acid Catalysts, which are effective for fatty acid esterification under mild conditions. These catalysts offer enhanced turnover frequency in comparison to their counterparts due to improved mesopore interconnectivity (Pirez et al., 2012).

- It is also used in the synthesis of ethyl oleate catalyzed by Brønsted acid–surfactant-combined ionic liquid, demonstrating high efficiency and green chemistry applications (Zheng et al., 2017).

Material Science

- In material science, it is employed in the modification of propylsulfonic acid-fixed Fe3O4@SiO2, developing magnetically separable solid acid catalysts active for hydrolysis reactions in water. These catalysts show high catalytic activity and stability in water (Nuryono et al., 2019).

- It is also a key component in the synthesis of phosphonobetaine/sulfur dioxide copolymers with pH-responsive properties, offering potential applications in water-soluble and salt-tolerant materials (Abu-Thabit et al., 2011).

Organic Synthesis

- In organic synthesis, 3-(Ethylsulfonyl)propanoic acid is involved in the synthesis of novel 3-(heterocyclylsulfonyl)propanoic acids and their amide derivatives, providing a pathway for the creation of a wide range of chemical compounds (Dorogov et al., 2004).

- It is also used in the synthesis of low-polydispersity poly(sulfopropylbetaine)s and their block copolymers, which find applications in the development of polymers with specific surface and solution properties (Lowe et al., 1999).

Mécanisme D'action

Target of Action

This compound is a derivative of propanoic acid, which is a naturally occurring carboxylic acid that typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA) in the human body .

Mode of Action

Propanoic acid is converted into propionyl-CoA, which participates in various metabolic pathways

Biochemical Pathways

Indole derivatives, which are structurally similar, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, and potentially 3-(Ethylsulfonyl)propanoic acid, may affect a wide range of biochemical pathways.

Pharmacokinetics

The pharmacokinetics of 3-(Ethylsulfonyl)propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a derivative of propanoic acid, it may share similar ADME properties. Propanoic acid is typically metabolized to propionyl-CoA, which participates in various metabolic pathways .

Result of Action

Indole derivatives, which are structurally similar, have been found to possess various biological activities, suggesting that 3-(ethylsulfonyl)propanoic acid may have similar effects .

Propriétés

IUPAC Name |

3-ethylsulfonylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-2-10(8,9)4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHSNQRETVXCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640827 | |

| Record name | 3-(Ethanesulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Ethylsulfonyl)propanoic acid | |

CAS RN |

89211-36-9 | |

| Record name | 3-(Ethanesulfonyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]acetyl fluoride](/img/structure/B1613152.png)